6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Overview
Description
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is also known by its IUPAC name 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione .
Synthesis Analysis
The synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves several steps. One method involves the use of piperidine in ethanol at 85℃ for 5 hours . Another method involves a multi-step reaction with 3 steps: an aqueous NaOH solution, Raney nickel in ethanol, and heating with aqueous H2SO4 followed by NaNO2 .Molecular Structure Analysis
The InChI code for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is 1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
The chemical reactions involving 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione are diverse. For instance, it can react with piperidine in ethanol at various temperatures to yield different products . The reaction conditions and the choice of reagents can greatly influence the yield and the nature of the products.Physical And Chemical Properties Analysis
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a solid compound that should be stored at 28°C .Scientific Research Applications
- Field : Medical Chemistry
- Application : The compound is used in the synthesis of new antitubulin agents .
- Method : Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno [2,3- c ]pyridine and 4,5,6,7-tetrahydrobenzo [ b ]thiophene molecular skeleton were designed, synthesized, and evaluated for antiproliferative activity .
- Results : The 2- (3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
- Field : Medicinal Chemistry
- Application : The compound is used in the design and synthesis of novel anti-cancer agents .
- Method : A series of novel 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, and synthesized .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC 50 values between 0 and 100 μM against cancer cells .
Antitubulin Agents
Anti-cancer Agents
- Field : Organic Chemistry
- Application : The compound is used in the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol derivatives .
- Method : The process involves protecting 3-hydroxy and 4-hydroxymethyl groups of pyridoxine to form 3,4-protected pyridoxine, oxidizing 5-hydroxymethyl group in the presence of 2,2,6,6-tetramethyl-1-piperdinyloxy (TEMPO) to form 3,4-protected pyridoxal, and adding a nucleophile .
- Results : The result is a new derivative of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol .
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives .
- Method : The method involves cyanoacetylation reactions of 5-amino-1,2,3-triazoles and 4-amino-pyrazole followed by subsequent cyclization of the formed cyanoacetamides .
- Results : The result is a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives .
Preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives
Synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol derivatives .
- Method : The process involves protecting 3-hydroxy and 4-hydroxymethyl groups of pyridoxine to form 3,4-protected pyridoxine, oxidizing 5-hydroxymethyl group in the presence of 2,2,6,6-tetramethyl-1-piperdinyloxy (TEMPO) to form 3,4-protected pyridoxal, and adding a nucleophile .
- Results : The result is a new derivative of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol .
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives .
- Method : The method involves cyanoacetylation reactions of 5-amino-1,2,3-triazoles 1a,b and 4-amino- pyrazole 2 followed by subsequent cyclization of the formed cyanoacetamides .
- Results : The result is a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives .
Preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives
Synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives
Safety And Hazards
properties
IUPAC Name |
6-methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNRHKXUKXMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225703 | |
Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
CAS RN |
7472-18-6 | |
Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7472-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC86854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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